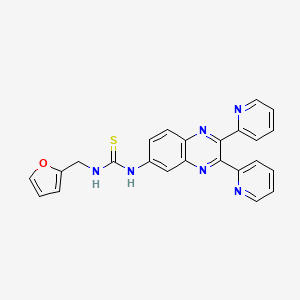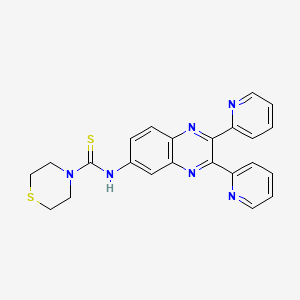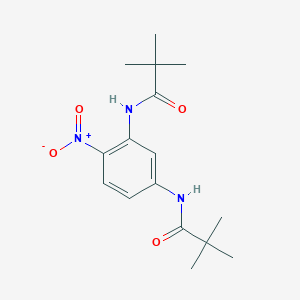![molecular formula C22H20N2O2S B4010071 2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4010071.png)
2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione involves various chemical pathways. One approach for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives starts from 3-sulfolene. The epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent opening of the epoxide with nucleophiles yielded these derivatives (Tan et al., 2016). Another method includes the palladium-catalyzed aminocarbonylation of o-halobenzoates, producing 2-substituted isoindole-1,3-diones in good yields, showing the versatility in synthesizing isoindole derivatives (Worlikar & Larock, 2008).
Molecular Structure Analysis
Structural analysis of these compounds reveals significant diversity in their conformations. For instance, certain isomeric compounds exhibit different conformations, affecting their chemical and physical properties. The crystal structure analysis of such derivatives provides insight into their molecular geometry, conformation, and intermolecular interactions (Li et al., 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, showcasing their reactivity and potential for further derivatization. The Michael and Diels-Alder reactions, for example, have been utilized to create novel heterocycles from pyrazole-3,4-dione derivatives, demonstrating the versatility and reactivity of the isoindole dione moiety (Ueda, Ito, & Iitaka, 1976).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, are crucial for the application of these compounds. Studies have shown that certain derivatives are thermally stable up to 317 °C, indicating their suitability for applications that require high thermal stability (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, solubility in various solvents, and photophysical properties, have been extensively studied. The photophysical behavior of synthesized chromophores, for instance, has been explored, showing their fluorescence and sensitivity to solvent polarity, which could be pivotal for developing fluorescent probes or materials (Deshmukh & Sekar, 2015).
Propriétés
IUPAC Name |
2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-13-6-11-18-19(12-13)27-20(23-18)14-7-9-15(10-8-14)24-21(25)16-4-2-3-5-17(16)22(24)26/h6-12,16-17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAAFEPLENPVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)C5CCCCC5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4009995.png)
![methyl 2-cyclopentyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B4009998.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide](/img/structure/B4010006.png)

![3-(2-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4010042.png)
![N-ethyl-7-(2-fluoro-5-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B4010045.png)

![methyl (2S,4S)-4-{[(1-adamantylthio)acetyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4010051.png)
![6-{4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}nicotinonitrile](/img/structure/B4010060.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4010061.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B4010065.png)

![2-(1-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4010072.png)